5-PYRIMIDINECARBONYL CHLORIDE

Description

The exact mass of the compound Pyrimidine-5-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

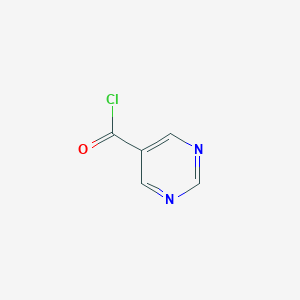

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKXXURQUMEXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578777 | |

| Record name | Pyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40929-48-4 | |

| Record name | Pyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Pyrimidinecarbonyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Pyrimidinecarbonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine ring coupled with a reactive acyl chloride group, makes it a versatile building block for the synthesis of a diverse range of pyrimidine-based compounds. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering valuable data and procedural insights for professionals in the field.

Core Chemical Properties

This compound is a compound with the molecular formula C₅H₃ClN₂O. While experimental data on some of its physical properties are not extensively reported in the literature, its fundamental characteristics can be summarized as follows:

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O | --INVALID-LINK--[1] |

| Molecular Weight | 142.54 g/mol | --INVALID-LINK--[1] |

| CAS Number | 40929-48-4 | --INVALID-LINK--[1] |

| Physical State | Solid (predicted) | General knowledge based on similar compounds |

| Boiling Point | 230.8°C at 760 mmHg (Predicted) | --INVALID-LINK--[2][3] |

| Flash Point | 93.4°C (Predicted) | --INVALID-LINK--[2][3] |

| Solubility | Soluble in many organic solvents such as alcohols and ethers.[4] Reacts with water. | --INVALID-LINK--[4] |

Synthesis of this compound

The primary method for the synthesis of this compound involves the conversion of pyrimidine-5-carboxylic acid using a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. These reagents react with the carboxylic acid to form the more reactive acyl chloride.

Experimental Protocol: Synthesis from Pyrimidine-5-carboxylic Acid using Thionyl Chloride

This protocol is a representative procedure based on general methods for the synthesis of acyl chlorides from carboxylic acids.[5]

Materials:

-

Pyrimidine-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂)

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyrimidine-5-carboxylic acid in an excess of thionyl chloride or in an anhydrous inert solvent like dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly in subsequent reactions or purified by distillation under reduced pressure.

Reactivity and Synthetic Applications

As an acyl chloride, this compound is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution reactions. This reactivity makes it a key intermediate for introducing the pyrimidine-5-carbonyl moiety into various molecules.

Hydrolysis

This compound reacts readily with water to hydrolyze back to pyrimidine-5-carboxylic acid. This reaction is typically vigorous and produces hydrochloric acid as a byproduct. Due to its moisture sensitivity, the compound should be handled under anhydrous conditions.

Reaction Scheme: C₅H₃ClN₂O + H₂O → C₅H₄N₂O₂ + HCl

Esterification

The reaction of this compound with alcohols yields the corresponding pyrimidine-5-carboxylate esters. These reactions are generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

This protocol is a representative procedure based on general methods for esterification of acyl chlorides.

Materials:

-

This compound

-

Ethanol

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of ethanol and pyridine (or triethylamine) in DCM to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization.

Amidation

This compound reacts with ammonia, primary amines, or secondary amines to form pyrimidine-5-carboxamides. These amides are of particular interest in drug discovery due to their potential for forming hydrogen bonds with biological targets. The reaction is typically carried out in the presence of a base to scavenge the HCl produced.

This protocol is a representative procedure based on general methods for the amidation of acyl chlorides.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline)

-

Triethylamine or another suitable base

-

Anhydrous tetrahydrofuran (THF) or another inert solvent

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve the amine and triethylamine in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude amide by column chromatography or recrystallization.

Biological Significance and Drug Development

While there is limited information on the direct biological activity of this compound itself, its derivatives, particularly pyrimidine-5-carboxamides and esters, are of significant interest in drug discovery.[6][7][8][9][10] The pyrimidine scaffold is a common feature in many biologically active compounds and approved drugs.[5]

Derivatives of pyrimidine-5-carboxylic acid have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many pyrimidine derivatives exhibit antiproliferative activity by targeting various enzymes and signaling pathways involved in cancer progression.

-

Anti-inflammatory Agents: Certain pyrimidine-5-carboxamide derivatives have shown potential as inhibitors of inflammatory pathways.[8]

-

Antimicrobial Agents: The pyrimidine nucleus is a key component of some antimicrobial compounds.[6]

The reactivity of this compound allows for the facile synthesis of libraries of pyrimidine derivatives, which can then be screened for various biological activities. This makes it a valuable tool for lead generation and optimization in drug discovery programs.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Corrosive: Causes severe skin burns and eye damage.[11]

-

Harmful if swallowed, in contact with skin, or if inhaled. [11]

-

Moisture Sensitive: Reacts with water to produce hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.[7][12][13]

Conclusion

This compound is a key synthetic intermediate with high reactivity, making it a valuable building block for the synthesis of a wide array of pyrimidine derivatives. Its utility in the preparation of pyrimidine-5-carboxamides and esters, which are important scaffolds in medicinal chemistry, underscores its significance in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its effective and safe use in the laboratory.

References

- 1. Pyrimidine-5-carbonyl chloride | C5H3ClN2O | CID 15839553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. This compound | CAS: 40929-48-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Pyrimidine synthesis [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. revroum.lew.ro [revroum.lew.ro]

5-PYRIMIDINECARBONYL CHLORIDE CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyrimidinecarbonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrimidine core, a heterocyclic aromatic compound essential to nucleic acids, this molecule serves as a versatile building block for the synthesis of a wide array of complex organic molecules with potential therapeutic applications. The presence of the highly reactive acyl chloride group attached to the pyrimidine ring allows for facile introduction of the pyrimidine-5-carbonyl moiety into various molecular scaffolds through reactions with a broad range of nucleophiles. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the field of chemical and pharmaceutical research.

Molecular Structure and Identification

This compound is characterized by a pyrimidine ring substituted at the 5-position with a carbonyl chloride group.

CAS Number: 40929-48-4[1]

Molecular Formula: C₅H₃ClN₂O[2]

Molecular Weight: 142.54 g/mol [1][2]

IUPAC Name: pyrimidine-5-carbonyl chloride[1]

SMILES: C1=C(C=NC=N1)C(=O)Cl[1]

InChI Key: NFKXXURQUMEXDJ-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 40929-48-4 | [1] |

| Molecular Formula | C₅H₃ClN₂O | [2] |

| Molecular Weight | 142.54 g/mol | [1][2] |

| Appearance | Not specified (typically a solid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous aprotic solvents like dichloromethane, chloroform, and tetrahydrofuran. |

Synthesis and Experimental Protocols

The most common and direct method for the preparation of this compound is the reaction of pyrimidine-5-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed from the reaction mixture.[3][4]

Experimental Protocol: Synthesis from Pyrimidine-5-carboxylic Acid using Thionyl Chloride

This protocol is a representative procedure based on standard methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

Pyrimidine-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Slowly add an excess of thionyl chloride (2.0-5.0 eq) to the suspension at room temperature with stirring.

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Fit the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitoring by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use an efficient trapping system to handle the corrosive and toxic vapors.

-

The resulting crude this compound can be used directly in the next step or purified by distillation or crystallization under anhydrous conditions.

Caption: General synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity makes it a valuable synthon for introducing the pyrimidine-5-carbonyl scaffold into a variety of molecules, a common strategy in the development of novel therapeutic agents.

Reactions with Nucleophiles

The carbonyl carbon of the acyl chloride is highly electrophilic and is readily attacked by various nucleophiles, leading to the displacement of the chloride ion.

-

Amines: Reacts readily with primary and secondary amines to form the corresponding amides. This is one of the most common applications in drug discovery for linking the pyrimidine moiety to other fragments.

-

Alcohols and Phenols: Reacts with alcohols and phenols to form esters.

-

Water: Hydrolyzes rapidly in the presence of water to revert to pyrimidine-5-carboxylic acid. Therefore, all reactions must be carried out under strictly anhydrous conditions.

-

Friedel-Crafts Acylation: Can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds to form ketones.

Caption: General reactivity of this compound.

Safety and Handling

This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a key synthetic intermediate that provides a gateway to a diverse range of pyrimidine-containing molecules. Its straightforward synthesis and high reactivity make it an invaluable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

- 1. Pyrimidine-5-carbonyl chloride | C5H3ClN2O | CID 15839553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 40929-48-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

Synthesis and Characterization of 5-Pyrimidinecarbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-pyrimidinecarbonyl chloride, a key building block in the development of novel therapeutics and other specialized chemical applications. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents a summary of its physicochemical and spectral properties.

Introduction

This compound (C₅H₃ClN₂O) is a reactive acyl chloride derivative of pyrimidine. The pyrimidine motif is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The presence of the highly reactive carbonyl chloride group makes this compound a versatile intermediate for the introduction of the pyrimidine-5-carbonyl moiety into various molecular frameworks, enabling the synthesis of a diverse range of amides, esters, and other derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40929-48-4 | [1][2] |

| Molecular Formula | C₅H₃ClN₂O | [1][2] |

| Molecular Weight | 142.54 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents such as dichloromethane, chloroform, and toluene. |

Synthesis

The most common and direct method for the synthesis of this compound is the reaction of 5-pyrimidinecarboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via the conversion of the carboxylic acid to the more reactive acid chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

Synthesis Pathway

The overall synthetic transformation is depicted in the following reaction scheme:

References

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 5-Pyrimidinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl carbon in 5-pyrimidinecarbonyl chloride, a key parameter influencing its reactivity in acylation reactions. Due to the limited availability of direct experimental or computational data for this specific molecule, this guide establishes a robust theoretical framework for understanding its reactivity. By leveraging data from analogous aromatic and heteroaromatic acyl chlorides, this document offers a qualitative and semi-quantitative assessment of its electrophilic character. The guide details the electronic effects of the pyrimidine ring, provides comparative reactivity data, outlines experimental protocols for future quantitative studies, and presents key reaction mechanisms and workflows in the required visual formats. This document serves as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery, enabling a more informed approach to reaction design and optimization.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the pyrimidine scaffold in biologically active molecules. The reactivity of this acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. A thorough understanding of this property is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.

Theoretical Framework for Electrophilicity

The electrophilicity of a carbonyl carbon in an acyl chloride is primarily influenced by:

-

Inductive Effects: The electron-withdrawing inductive effect of the chlorine atom and the atoms of the aromatic or heteroaromatic ring increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.

-

Resonance Effects: Electron-donating or -withdrawing resonance effects of the attached ring system can significantly modulate the stability of the carbonyl group and the transition state of nucleophilic attack.

-

Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.

The pyrimidine ring, with its two nitrogen atoms, is an electron-deficient heteroaromatic system. The nitrogen atoms exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-withdrawing resonance effect (-M) on the rest of the ring. This inherent electronic property of the pyrimidine ring is expected to significantly enhance the electrophilicity of the attached carbonyl carbon compared to a simple benzoyl chloride.

Comparative Reactivity Analysis

To quantitatively contextualize the electrophilicity of this compound, it is useful to compare its expected reactivity with that of other known acyl chlorides. The following table summarizes key parameters for benzoyl chloride, a common reference compound, and provides estimated values for this compound based on theoretical principles.

| Acyl Chloride | Structure | Key Electronic Effects of the Ring | Predicted Relative Electrophilicity |

| Benzoyl Chloride | C₆H₅COCl | Phenyl group is weakly electron-donating by resonance. | Baseline |

| 4-Nitrobenzoyl Chloride | O₂NC₆H₄COCl | Nitro group is strongly electron-withdrawing (-I, -M). | High |

| 4-Methoxybenzoyl Chloride | CH₃OC₆H₄COCl | Methoxy group is electron-donating by resonance (+M). | Low |

| This compound | C₄H₃N₂COCl | Pyrimidine ring is strongly electron-withdrawing (-I, -M). | Very High |

Disclaimer: The predicted relative electrophilicity for this compound is a qualitative estimation based on the known electronic properties of the pyrimidine ring. Experimental verification is required.

The following diagram illustrates the logical relationship for this predicted reactivity.

Caption: Factors leading to the high electrophilicity of this compound.

Quantitative Data from Analogous Systems

While specific kinetic data for this compound is unavailable, examining the solvolysis rates of substituted benzoyl chlorides provides a valuable framework for understanding the impact of electronic effects on reactivity. The following table presents pseudo-first-order rate constants for the hydrolysis of various benzoyl chlorides.

| Substituent (para) | Hammett Constant (σp) | Rate Constant (k) for Hydrolysis (s⁻¹) | Reference |

| -OCH₃ | -0.27 | 1.2 x 10⁻⁴ | [1][2] |

| -CH₃ | -0.17 | 3.0 x 10⁻⁴ | [1][2] |

| -H | 0.00 | 6.2 x 10⁻⁴ | [1][2] |

| -Cl | 0.23 | 1.8 x 10⁻³ | [1] |

| -NO₂ | 0.78 | 3.9 x 10⁻² | [1] |

Data is for hydrolysis in 97% w/w hexafluoroisopropanol-water or similar solvent systems at 25°C.

The positive slope in a Hammett plot of log(k/k₀) versus σ indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state of nucleophilic attack. Given the strongly electron-withdrawing nature of the 5-pyrimidinyl group, its Hammett constant is expected to be significantly positive, leading to a much faster hydrolysis rate compared to benzoyl chloride.

Experimental Protocols for Determining Electrophilicity

To obtain quantitative data on the electrophilicity of this compound, the following experimental protocols can be employed.

Kinetic Analysis of Solvolysis by UV-Vis Spectroscopy

This method monitors the disappearance of the acyl chloride or the appearance of the carboxylic acid product over time.

Materials:

-

This compound

-

Solvent (e.g., acetonitrile/water mixture)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile).

-

Equilibrate the solvent mixture (e.g., 80:20 acetonitrile:water) in the thermostatted cuvette at a constant temperature (e.g., 25°C).

-

Inject a small aliquot of the this compound stock solution into the cuvette to initiate the reaction.

-

Immediately begin recording the absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.

-

Monitor the change in absorbance over time until the reaction is complete.

-

Analyze the data to determine the pseudo-first-order rate constant (k).

The following diagram illustrates the experimental workflow.

Caption: Workflow for kinetic analysis of solvolysis.

Competitive Acylation Reactions

This method provides a relative measure of reactivity by allowing two different acyl chlorides to compete for a limited amount of a nucleophile.

Materials:

-

This compound

-

A reference acyl chloride (e.g., benzoyl chloride)

-

A nucleophile (e.g., a primary or secondary amine)

-

An internal standard

-

GC-MS or HPLC for product analysis

Procedure:

-

Prepare a solution containing equimolar amounts of this compound, the reference acyl chloride, and the internal standard in an inert solvent.

-

Add a sub-stoichiometric amount of the nucleophile to this solution.

-

Allow the reaction to proceed for a defined period.

-

Quench the reaction.

-

Analyze the product mixture by GC-MS or HPLC to determine the relative amounts of the two amide products formed.

-

The ratio of the products will reflect the relative electrophilicity of the two acyl chlorides.

Reaction Mechanisms

The high electrophilicity of the carbonyl carbon in this compound dictates its participation in nucleophilic acyl substitution reactions. The general mechanism proceeds through a tetrahedral intermediate.

References

The Expanding Chemical Toolkit of 5-Pyrimidinecarbonyl Chloride: A Technical Guide to Novel Reactions and Applications

For Immediate Release

A Deep Dive for Researchers, Scientists, and Drug Development Professionals on the Versatile Chemistry of a Key Heterocyclic Building Block.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among the various pyrimidine-based building blocks, 5-pyrimidinecarbonyl chloride stands out as a highly reactive and versatile intermediate for the synthesis of novel molecular entities. This technical guide explores recent advancements in the reactions of this compound, with a focus on the synthesis of pyrimidine-5-carboxamides, a class of compounds with significant potential in the development of kinase inhibitors. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in leveraging this potent chemical synthon.

Core Reactions and Applications

The primary reactivity of this compound, an acyl chloride, is centered around nucleophilic acyl substitution. This allows for the efficient formation of a variety of functional groups, with amide and ester bond formation being the most prominent and synthetically useful transformations. These reactions are fundamental in creating libraries of compounds for drug discovery, particularly for targets such as protein kinases, which are often implicated in cancer and inflammatory diseases.

Synthesis of Novel Pyrimidine-5-Carboxamides

A pivotal application of pyrimidine carbonyl chlorides is the synthesis of N-substituted pyrimidine-5-carboxamides. These compounds are of high interest in medicinal chemistry. A key strategy involves a multi-step synthesis culminating in the reaction of a substituted pyrimidine-5-carbonyl chloride with various aromatic amines.

The overall synthetic pathway can be visualized as a five-step process, starting from ethyl benzoyl acetate and culminating in the target carboxamides.

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine-5-Carboxamides using 5-Pyrimidinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrimidine-5-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The primary focus of this document is the synthesis utilizing 5-pyrimidinecarbonyl chloride as a key intermediate.

Introduction

Pyrimidine-5-carboxamides are a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. Their biological effects are often attributed to the inhibition of key enzymes in various signaling pathways. This document outlines the synthesis of N-substituted pyrimidine-5-carboxamides via the acylation of primary and secondary amines with this compound, a standard and efficient method for amide bond formation. Additionally, we explore the role of these compounds as potential inhibitors of Nicotinamide N-methyltransferase (NNMT) and Salt-inducible kinases (SIKs), two important targets in metabolic and inflammatory diseases.

Data Presentation

The following table summarizes representative yields for the synthesis of various pyrimidine-5-carboxamides from this compound and a selection of primary and secondary amines. These yields are illustrative of typical Schotten-Baumann reactions and may vary based on the specific substrate and reaction conditions.

| Entry | Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | N-phenylpyrimidine-5-carboxamide | 4 | 25 | 85 |

| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)pyrimidine-5-carboxamide | 4 | 25 | 88 |

| 3 | Benzylamine | N-benzylpyrimidine-5-carboxamide | 3 | 0-25 | 92 |

| 4 | Morpholine | (pyrimidine-5-yl)(morpholino)methanone | 2 | 0-25 | 95 |

| 5 | Piperidine | (piperdin-1-yl)(pyrimidin-5-yl)methanone | 2 | 0-25 | 93 |

| 6 | Cyclohexylamine | N-cyclohexylpyrimidine-5-carboxamide | 5 | 25 | 82 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes the conversion of pyrimidine-5-carboxylic acid to its corresponding acyl chloride. Due to its reactivity, it is recommended to use the freshly prepared this compound directly in the subsequent amidation step.

Materials:

-

Pyrimidine-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred suspension of pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF (1-2 drops) under an inert atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude this compound, which can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of Pyrimidine-5-carboxamides (Schotten-Baumann Reaction)

This protocol outlines the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of freshly prepared this compound (1.0 eq) in anhydrous DCM.

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrimidine-5-carboxamide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways involving pyrimidine-5-carboxamides and the general experimental workflow for their synthesis.

Caption: General experimental workflow for the synthesis of pyrimidine-5-carboxamides.

Caption: Inhibition of the NNMT pathway by pyrimidine-5-carboxamides.

Caption: Inhibition of the SIK signaling pathway by pyrimidine-5-carboxamides.

Application Notes and Protocols for the Acylation of Primary and Secondary Amines with 5-Pyrimidinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including numerous approved drugs. The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry for modulating the pharmacological properties of lead compounds. Acylation of primary and secondary amines with 5-pyrimidinecarbonyl chloride is a crucial transformation that introduces a carboxamide linkage at the 5-position of the pyrimidine ring. This modification can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. These resulting pyrimidine-5-carboxamides are of significant interest due to their potential as therapeutic agents, including in the development of kinase inhibitors and other targeted therapies.

This document provides detailed application notes and experimental protocols for the successful acylation of primary and secondary amines using this compound.

Reaction Principle

The acylation of a primary or secondary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is typically added to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Data Presentation

The following tables summarize representative quantitative data for the acylation of various primary and secondary amines with this compound. Please note that while these examples are based on established chemical principles, specific yields and reaction times can vary depending on the substrate and precise reaction conditions.

Table 1: Acylation of Representative Primary Amines

| Entry | Amine Substrate | Product | Solvent | Base (eq.) | Time (h) | Yield (%) |

| 1 | Aniline | N-phenylpyrimidine-5-carboxamide | DCM | Et₃N (1.5) | 4 | 85 |

| 2 | Benzylamine | N-benzylpyrimidine-5-carboxamide | THF | Et₃N (1.5) | 3 | 92 |

| 3 | Cyclohexylamine | N-cyclohexylpyrimidine-5-carboxamide | DCM | Et₃N (1.5) | 5 | 88 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)pyrimidine-5-carboxamide | DCM | Pyridine (2.0) | 6 | 82 |

Table 2: Acylation of Representative Secondary Amines

| Entry | Amine Substrate | Product | Solvent | Base (eq.) | Time (h) | Yield (%) |

| 1 | Piperidine | (Piperidin-1-yl)(pyrimidin-5-yl)methanone | DCM | Et₃N (1.5) | 2 | 95 |

| 2 | Morpholine | (Morpholino)(pyrimidin-5-yl)methanone | THF | Et₃N (1.5) | 2.5 | 93 |

| 3 | N-Methylaniline | N-methyl-N-phenylpyrimidine-5-carboxamide | DCM | Et₃N (1.5) | 8 | 75 |

| 4 | Pyrrolidine | (Pyrimidin-5-yl)(pyrrolidin-1-yl)methanone | DCM | Pyridine (2.0) | 3 | 90 |

Experimental Protocols

Protocol 1: General Procedure for the Acylation of Primary and Secondary Amines

This protocol provides a general method for the synthesis of N-substituted pyrimidine-5-carboxamides.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of the primary or secondary amine (1.0-1.2 eq) and triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM or THF (10 mL per mmol of amine) at 0 °C (ice bath), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated in the tables above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted pyrimidine-5-carboxamide.

Protocol 2: Synthesis of N-phenylpyrimidine-5-carboxamide (Illustrative Example)

Materials:

-

This compound (1.43 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Triethylamine (2.1 mL, 15 mmol)

-

Anhydrous Dichloromethane (DCM) (100 mL)

Procedure:

-

In a 250 mL round-bottom flask, dissolve aniline (0.93 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (80 mL).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Dissolve this compound (1.43 g, 10 mmol) in anhydrous DCM (20 mL) and add it dropwise to the cooled amine solution over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexanes).

-

Once the starting material is consumed, add 50 mL of water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from ethyl acetate/hexanes to yield N-phenylpyrimidine-5-carboxamide as a white solid.

Visualizations

Diagram 1: General Reaction Scheme

Caption: General acylation of an amine with this compound.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for amine acylation.

Diagram 3: Role in Drug Discovery

Caption: Role of acylation in the lead optimization phase of drug discovery.

Application Notes and Protocols: 5-Pyrimidinecarbonyl Chloride in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 5-pyrimidinecarbonyl chloride in the synthesis of potent kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs that target protein kinases. This compound serves as a key building block for introducing the pyrimidine-5-carboxamide moiety, a critical pharmacophore for interacting with the ATP-binding site of various kinases.

Introduction to Pyrimidine-Based Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core, due to its structural similarity to the adenine base of ATP, is an effective scaffold for designing competitive kinase inhibitors. By functionalizing the pyrimidine ring, medicinal chemists can achieve high potency and selectivity for specific kinase targets. The amide bond formed from this compound can act as a key hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the inhibitor to the target kinase.

Targeted Kinase Signaling Pathways

Kinase inhibitors synthesized using a pyrimidine scaffold, including those potentially derived from this compound, have shown significant activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. The binding of VEGF to VEGFR-2 triggers a signaling cascade involving pathways such as PLCγ-PKC-Raf-MEK-MAPK, PI3K/Akt, and STAT3, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][3]

References

Application Notes and Protocols for the Development of Antifungal Agents from 5-Pyrimidinecarbonyl Chloride Derivatives

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant threat to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action.[1] Pyrimidine derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including potent antifungal effects.[2][3] Recent studies have identified pyrimidine-based scaffolds with significant anti-mold activity, favorable toxicity profiles, and in vivo bioavailability.[4][5]

These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanism of action studies for novel antifungal agents derived from 5-pyrimidinecarbonyl chloride. The protocols are designed for researchers in drug discovery and medicinal chemistry, leveraging standardized methodologies to ensure data reproducibility and reliability.[6]

Synthesis of 5-Pyrimidinecarbonyl Derivatives

A library of potential antifungal agents can be generated by reacting this compound with various nucleophiles, such as amines and alcohols, to produce a diverse set of amides and esters. This approach allows for systematic exploration of the structure-activity relationship (SAR).

Caption: General workflow for the synthesis of 5-pyrimidinecarbonyl derivatives.

Experimental Protocol: General Procedure for Amide Synthesis

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0°C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Characterize the final compound's structure and purity using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[6] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure.[7][8]

Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.

Experimental Protocol: Broth Microdilution Assay

-

Media Preparation: Use RPMI-1640 medium buffered with MOPS for the assay.[9]

-

Compound Preparation: Prepare stock solutions of the synthesized pyrimidine derivatives in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of final test concentrations (e.g., 0.03 to 64 µg/mL).[10]

-

Inoculum Preparation: Culture the fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar medium.[6] Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[6] Further dilute this suspension in RPMI medium to achieve the final recommended inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[8][11]

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound, bringing the final volume to 200 µL.[10]

-

Controls: Include a positive control (growth control, inoculum without compound) and a negative control (sterility control, medium only).

-

Incubation: Seal the plates and incubate at 35°C. The incubation period varies by organism: 24 hours for Candida species and 48 hours for most molds.[7]

-

MIC Determination: The MIC is the lowest compound concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined either visually or with a spectrophotometer.[6][7]

Data Presentation: Antifungal Activity

Summarize the MIC values in a clear, tabular format for easy comparison of the compounds' potency and spectrum of activity.

| Compound ID | R¹ Group | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |

| PYR-01 | -NH-benzyl | 16 | 32 | 8 |

| PYR-02 | -NH-(4-chlorophenyl) | 8 | 16 | 4 |

| PYR-03 | -O-benzyl | >64 | >64 | >64 |

| PYR-04 | -NH-(2-pyridyl) | 4 | 8 | 2 |

| Fluconazole | (Control) | 1 | 64 | 4 |

Note: Data presented are hypothetical and for illustrative purposes only.

Preliminary Mechanism of Action (MoA) Investigation

Recent studies suggest that some pyrimidine-based antifungals function by disrupting endoplasmic reticulum (ER) homeostasis, which induces the Unfolded Protein Response (UPR).[4][5] This disruption can lead to reduced secretion of critical enzymes and ultimately, cell death. Another potential MoA for pyrimidine derivatives is the inhibition of ergosterol biosynthesis, a pathway targeted by widely used azole antifungals.[12][13]

Caption: A potential signaling pathway involving ER stress and the UPR.

In Vitro Cytotoxicity Assessment

A crucial step in drug development is to assess the selectivity of the lead compounds by evaluating their toxicity against mammalian cells. This ensures that the antifungal effect is not due to general cytotoxicity.[1][14] A common method is to measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme that is released upon cell membrane damage.[15]

Caption: Workflow for assessing mammalian cell cytotoxicity via an LDH release assay.

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Culture: Seed a human cell line (e.g., HepG2 liver cells or HEK293 kidney cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the pyrimidine derivatives.

-

Controls: Include wells with untreated cells (spontaneous LDH release) and wells treated with a lysis buffer (maximum LDH release).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Assay: After incubation, transfer an aliquot of the cell culture supernatant to a new plate. Add the LDH assay reagent according to the manufacturer's instructions and incubate in the dark at room temperature.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Determine the percentage of cytotoxicity for each compound concentration relative to the controls. Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% cell death.

Data Presentation: Cytotoxicity

The selectivity of the compounds can be assessed by comparing their antifungal activity (MIC) to their mammalian cell cytotoxicity (IC₅₀). The ratio of IC₅₀ to MIC is known as the selectivity index (SI).

| Compound ID | C. albicans MIC (µg/mL) | HepG2 IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |

| PYR-01 | 16 | >100 | >6.25 |

| PYR-02 | 8 | 85 | 10.6 |

| PYR-03 | >64 | >100 | - |

| PYR-04 | 4 | 52 | 13.0 |

| Amphotericin B | 0.5 | 5 | 10 |

Note: Data presented are hypothetical and for illustrative purposes only. A higher selectivity index indicates a more promising therapeutic window.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. journals.asm.org [journals.asm.org]

- 5. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 5-Pyrimidinecarbonyl Chloride in the Synthesis of Agrochemicals: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyrimidinecarbonyl chloride is a reactive building block utilized in the synthesis of a variety of heterocyclic compounds. Within the agrochemical industry, this reagent serves as a key intermediate for the introduction of the pyrimidine-5-carboxamide moiety into molecules, a scaffold associated with potent fungicidal and herbicidal activities. The pyrimidine ring is a well-established pharmacophore in crop protection, and its derivatives are known to target various biological pathways in fungi and plants. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical candidates.

The primary application of this compound in this context is the acylation of nucleophiles, most commonly amines, to form N-substituted-5-pyrimidinecarboxamides. This reaction is a straightforward and efficient method for creating diverse libraries of compounds for biological screening.

Core Applications in Agrochemical Synthesis

The pyrimidine-5-carboxamide scaffold is a prominent feature in a range of compounds developed for crop protection. Research has demonstrated that derivatives incorporating this moiety exhibit significant biological activity.

Fungicidal Applications

N-substituted pyrimidine-5-carboxamides have been investigated for their antifungal properties. The amide linkage allows for the introduction of various substituted aryl or heteroaryl groups, which can modulate the compound's spectrum of activity, potency, and physicochemical properties. While direct synthesis from this compound is not always explicitly detailed in publicly available literature, the synthesis of pyrimidine-5-carboxamide derivatives with reported fungicidal activity against pathogens like Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae underscores the importance of this chemical class.[1]

Herbicidal Applications

Similarly, pyrimidine derivatives are a cornerstone of herbicide discovery. Phenylpyrimidine derivatives, including those with a carboxamide linkage at the 5-position, have shown notable pre-emergent herbicidal activity.[2] The ability to readily diversify the amide substituent through reaction with this compound makes it a valuable tool in the search for new herbicidal lead compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of agrochemical intermediates and final compounds using this compound.

Protocol 1: General Procedure for the Synthesis of N-Aryl-5-pyrimidinecarboxamides

This protocol describes a general method for the acylation of an aromatic amine with this compound to generate N-aryl-5-pyrimidinecarboxamides, a class of compounds with potential fungicidal and herbicidal properties.

Reaction Scheme:

References

Application Notes and Protocols for the Solid-Phase Synthesis of Pyrimidine-5-Carboxamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of pyrimidine-5-carboxamides. This class of compounds is of significant interest in drug discovery, with derivatives showing potential as kinase inhibitors for various therapeutic areas. The methodologies described herein are based on established solid-phase organic synthesis principles and adaptations of related solution-phase and solid-phase reactions.

Introduction

Pyrimidine-5-carboxamides are a privileged scaffold in medicinal chemistry. The pyrimidine core is a key component of nucleobases and many approved drugs. The 5-carboxamide moiety provides a versatile handle for introducing diversity and modulating the physicochemical and pharmacological properties of the molecule. Solid-phase synthesis offers significant advantages for the rapid generation of libraries of pyrimidine-5-carboxamides for high-throughput screening and structure-activity relationship (SAR) studies. The key benefits of SPS include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.

This document outlines a proposed traceless solid-phase synthesis strategy for pyrimidine-5-carboxamides, leveraging the principles of the Biginelli or related multi-component reactions on a solid support.

Core Concepts in Solid-Phase Synthesis

The solid-phase synthesis of pyrimidine-5-carboxamides involves the attachment of a starting material to a solid support (resin), followed by a series of chemical transformations to build the target molecule. The final product is then cleaved from the resin. A traceless linker strategy is often employed, where the point of attachment to the resin is a functional group that is removed during the cleavage step, leaving no "scar" on the final molecule.

Proposed Solid-Phase Synthesis Workflow for Pyrimidine-5-Carboxamides

The following workflow outlines a plausible strategy for the solid-phase synthesis of pyrimidine-5-carboxamides. This approach is an adaptation of the solid-phase Biginelli condensation used for the synthesis of dihydropyrimidones.

Caption: Proposed workflow for the solid-phase synthesis of pyrimidine-5-carboxamides.

Experimental Protocols

The following are detailed, albeit exemplary, protocols for the key steps in the solid-phase synthesis of pyrimidine-5-carboxamides. These are based on established methods for related heterocyclic systems and may require optimization for specific target molecules.

Protocol 1: Immobilization of a β-Ketoester on Merrifield Resin

This protocol describes the loading of an acetoacetate derivative onto a hydroxymethyl-functionalized polystyrene resin, a common starting point for Biginelli-type reactions on solid support.

Materials:

-

Hydroxymethylpolystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

-

Methyl 4-chloroacetoacetate

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Swell the hydroxymethylpolystyrene resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Drain the DCM and wash the resin with fresh DCM (3 x 10 mL).

-

Add a solution of methyl 4-chloroacetoacetate (5.0 mmol, 5 eq.) and pyridine (5.0 mmol, 5 eq.) in anhydrous DCM (10 mL) to the swollen resin.

-

Shake the reaction mixture at room temperature for 24 hours.

-

Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), methanol (3 x 10 mL), and diethyl ether (3 x 10 mL).

-

Dry the resin under vacuum to a constant weight.

-

The loading of the resin can be determined by a test cleavage and subsequent analysis of the cleaved product.

Protocol 2: On-Resin Biginelli-Type Condensation

This protocol outlines the three-component reaction to form the dihydropyrimidine core on the solid support.

Materials:

-

Acetoacetylated resin from Protocol 1

-

Aldehyde (various)

-

Urea or Thiourea

-

Ethanol

-

Catalytic amount of HCl or a Lewis acid (e.g., Yb(OTf)3)

-

Solid-phase synthesis vessel

-

Shaker with heating capabilities

Procedure:

-

Swell the acetoacetylated resin (1.0 g, ~0.8 mmol assuming 80% loading efficiency) in ethanol (10 mL) for 30 minutes.

-

Add the aldehyde (4.0 mmol, 5 eq.) and urea (or thiourea) (4.0 mmol, 5 eq.) to the resin suspension.

-

Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) or a Lewis acid.

-

Heat the reaction mixture at 60-80°C with shaking for 12-24 hours.

-

Monitor the reaction progress using a test cleavage and LC-MS analysis of the supernatant.

-

Once the reaction is complete, cool the vessel to room temperature, drain the solution, and wash the resin with ethanol (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

Protocol 3: Oxidation to the Pyrimidine Core (Optional)

For the synthesis of the aromatic pyrimidine, the dihydropyrimidine intermediate needs to be oxidized.

Materials:

-

Resin-bound dihydropyrimidine from Protocol 2

-

Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide (MnO2))

-

Suitable solvent (e.g., Dioxane or Toluene)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Swell the resin-bound dihydropyrimidine in the chosen solvent (10 mL) for 30 minutes.

-

Add the oxidizing agent (e.g., DDQ, 5 eq.) to the resin suspension.

-

Shake the reaction at room temperature or with gentle heating for 4-12 hours.

-

Monitor the reaction by test cleavage.

-

Upon completion, drain the solution and wash the resin thoroughly with the reaction solvent, followed by methanol and DCM.

-

Dry the resin under vacuum.

Protocol 4: Cleavage from the Resin

This protocol describes a generic acidic cleavage to release the final pyrimidine-5-carboxamide from the resin. The specific cleavage cocktail will depend on the linker used. For a traceless synthesis, the cleavage step is often a cyclative release or a specific chemical transformation that also serves to detach the molecule from the support.

Materials:

-

Resin-bound pyrimidine from Protocol 3

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Solid-phase synthesis vessel or a vial with a frit

-

Collection vessel

Procedure:

-

Place the dry resin in a suitable vessel.

-

Add the cleavage cocktail (e.g., 5-10 mL per gram of resin).

-

Allow the mixture to stand at room temperature for 1-3 hours with occasional agitation.

-

Filter the cleavage solution into a collection vessel.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

-

Combine the filtrates and concentrate under a stream of nitrogen or by rotary evaporation to precipitate the crude product.

-

Triturate the crude product with cold diethyl ether, centrifuge, and decant the ether.

-

Dry the crude product under vacuum.

-

Purify the product by preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data from the solid-phase synthesis of related heterocyclic compounds, which can serve as a benchmark for the synthesis of pyrimidine-5-carboxamides.

Table 1: Representative Yields for Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives [1]

| Step | Description | Reagents and Conditions | Average Yield (%) |

| 1 | Thiazole Formation | Thorpe-Ziegler reaction | 85-95 |

| 2 | Amide Formation | HBTU, DIPEA, Amine | 80-90 |

| 3 | Cyclization | Iodine, Aldehyde | 70-85 |

| 4 | Amination | BOP, Amine | 65-80 |

| 5-6 | Further Diversification | Various | 75-90 |

| Overall | 6-step synthesis | 63-93 |

Table 2: Overall Yields for a 7-Step Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidines [2]

| Compound Library | Number of Steps | Overall Yield Range (%) |

| 7-Aminothiazolo[4,5-d]pyrimidines | 7 | 11-48 |

Biological Context: Pyrimidine-5-Carboxamides as Kinase Inhibitors

Many pyrimidine-5-carboxamide derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Cyclin-dependent kinases (CDKs) are a family of kinases that control the progression of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Signaling pathway of Cyclin-Dependent Kinases (CDKs) in cell cycle regulation and the inhibitory action of pyrimidine-5-carboxamides.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 5-PYRIMIDINECARBONYL CHLORIDE

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Pyrimidine derivatives have shown a broad spectrum of activities, including their use in treatments for cancer, infectious diseases, and metabolic disorders.[1][2] Specifically, pyrimidine-5-carboxamides have emerged as a promising class of compounds, with research highlighting their potential as inhibitors of nicotinamide N-methyltransferase (NNMT) for the treatment of diabetes and metabolic syndrome.[3] The synthesis of pyrimidine derivatives, therefore, is of significant interest to the drug discovery and development community.

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a green and efficient alternative to conventional heating methods.[4] By directly and rapidly heating the reaction mixture, microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity.[4][5]

These application notes provide detailed protocols for the microwave-assisted synthesis of pyrimidine-5-carboxamides and pyrimidine-5-carboxylates from 5-pyrimidinecarbonyl chloride. While direct literature on the microwave-assisted reactions of this specific acyl chloride is limited, the following protocols have been developed based on established methodologies for microwave-assisted acyl chloride reactions.

Data Presentation

The following tables summarize typical reaction conditions for the microwave-assisted synthesis of amides and esters from acyl chlorides. These serve as a starting point for optimization with this compound.

Table 1: Generalized Conditions for Microwave-Assisted Amide Synthesis

| Parameter | Condition | Reference |

| Reactants | This compound, Amine (Primary or Secondary) | N/A |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or solvent-free | [6] |

| Base | Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA) | [6] |

| Temperature | 80 - 150 °C | [6] |

| Time | 5 - 30 minutes | [6] |

| Microwave Power | 100 - 300 W | [6] |

| Typical Yield | 70 - 95% | [6] |

Table 2: Generalized Conditions for Microwave-Assisted Ester Synthesis

| Parameter | Condition | Reference |

| Reactants | This compound, Alcohol (Primary or Secondary) | N/A |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or solvent-free | N/A |

| Base | Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA) | N/A |

| Temperature | 80 - 140 °C | N/A |

| Time | 10 - 40 minutes | N/A |

| Microwave Power | 100 - 300 W | N/A |

| Typical Yield | 65 - 90% | N/A |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrimidine-5-carboxamides

This protocol describes a general procedure for the amidation of this compound with a primary or secondary amine using microwave irradiation.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., DCM, THF, or MeCN)

-

Tertiary amine base (e.g., Triethylamine or Pyridine)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

-

Add the desired primary or secondary amine (1.1 mmol, 1.1 eq.).

-

Add the anhydrous solvent (3-5 mL).

-

Add the tertiary amine base (1.5 mmol, 1.5 eq.).

-

Seal the vial with a cap.

-

Place the vial in the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes) with a maximum power of 200 W.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Quench the reaction mixture with water (10 mL).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrimidine-5-carboxamide.

Protocol 2: Microwave-Assisted Synthesis of Pyrimidine-5-carboxylates

This protocol provides a general method for the esterification of this compound with an alcohol under microwave irradiation.

Materials:

-

This compound

-

Appropriate primary or secondary alcohol

-

Anhydrous solvent (e.g., DCM or THF)

-

Tertiary amine base (e.g., Triethylamine or Pyridine)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

-

Add the desired primary or secondary alcohol (1.2 mmol, 1.2 eq.).

-

Add the anhydrous solvent (3-5 mL).

-

Add the tertiary amine base (1.5 mmol, 1.5 eq.).

-

Seal the vial with a cap.

-

Place the vial in the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 20 minutes) with a maximum power of 150 W.

-

After completion of the reaction, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the pure pyrimidine-5-carboxylate.

Visualizations

Caption: Workflow for Microwave-Assisted Amide Synthesis.

Caption: Workflow for Microwave-Assisted Ester Synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel aryl and heteroaryl acyl sulfamide synthesis via microwave-assisted palladium-catalyzed carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

One-Pot Synthesis of Bioactive Molecules Utilizing 5-Pyrimidinecarbonyl Moiety

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction